Tert-butyl 3-amino-2-fluoropyridine-4-carboxylate
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Overview
Description
Tert-butyl 3-amino-2-fluoropyridine-4-carboxylate: is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group, a fluorine atom, and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluoropyridine-4-carboxylic acid as the starting material.
Esterification: The carboxylic acid group is then converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, which allows for better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and heat.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like sodium azide, and reaction conditions such as elevated temperatures and polar solvents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-2-fluoropyridine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-Amino-2-fluoropyridine-4-carboxylic acid: Lacks the tert-butyl ester group.
Tert-butyl 3-amino-2-chloropyridine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in tert-butyl 3-amino-2-fluoropyridine-4-carboxylate imparts unique chemical properties compared to its chlorine-substituted counterpart, such as increased stability and altered reactivity.
This compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl 3-amino-2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)6-4-5-13-8(11)7(6)12/h4-5H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSULAKSBGHWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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